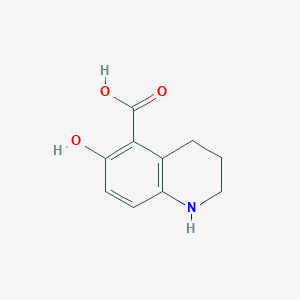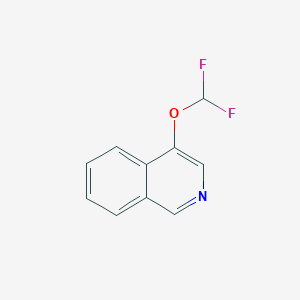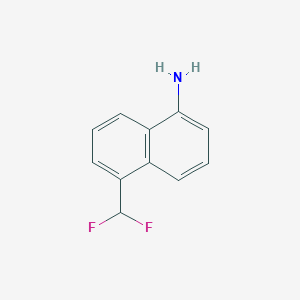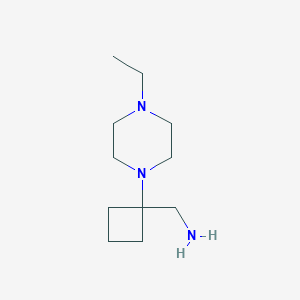
4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile is a complex organic compound that features both an imidazole ring and a benzonitrile group. This compound is of significant interest due to its unique structural properties, which make it a valuable candidate for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzonitrile group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution can produce various substituted benzonitriles .
科学研究应用
4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the benzonitrile group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and lead to various physiological effects .
相似化合物的比较
4-(Aminomethyl)benzonitrile: Shares the benzonitrile group but lacks the imidazole ring.
2-(4-Aminophenyl)imidazole: Contains the imidazole ring but differs in the position of the amino group.
Uniqueness: 4-(2-(Aminomethyl)-1H-imidazol-5-yl)benzonitrile is unique due to the combination of the imidazole ring and benzonitrile group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar molecules .
属性
分子式 |
C11H10N4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
4-[2-(aminomethyl)-1H-imidazol-5-yl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-5-8-1-3-9(4-2-8)10-7-14-11(6-13)15-10/h1-4,7H,6,13H2,(H,14,15) |
InChI 键 |
RNLSMWDJVSCYMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
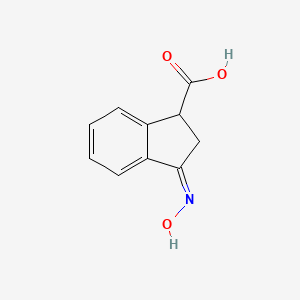
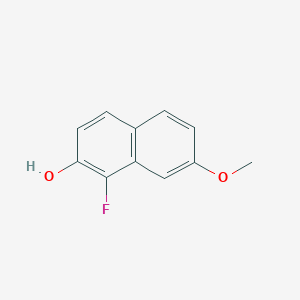
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)


